2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole
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Overview
Description
2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of a bromo(difluoro)methyl group and a fluorine atom attached to the benzoxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole typically involves multiple steps. One common method starts with the preparation of the benzoxazole core, followed by the introduction of the bromo(difluoro)methyl group and the fluorine atom. The reaction conditions often require the use of specific reagents and catalysts to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The process may include steps such as halogenation, fluorination, and cyclization reactions, carried out under controlled conditions to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole can undergo various types of chemical reactions, including:
Substitution Reactions: The bromo(difluoro)methyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boron reagents to form new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation, often requiring specific temperatures, solvents, and reaction times.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different substituents, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions of fluorinated compounds with biological targets.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole involves its interaction with specific molecular targets. The presence of the bromo(difluoro)methyl group and the fluorine atom can influence the compound’s reactivity and binding affinity to various biological molecules. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[Bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole include:
Ethyl bromodifluoroacetate: Another compound containing a bromo(difluoro)methyl group, used in organic synthesis.
Methyl bromodifluoroacetate: A related compound with similar chemical properties and applications.
Uniqueness
What sets this compound apart is its unique combination of the benzoxazole ring with the bromo(difluoro)methyl and fluorine substituents. This combination imparts distinct chemical and physical properties, making it valuable for specific research and industrial applications.
Properties
Molecular Formula |
C8H3BrF3NO |
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Molecular Weight |
266.01 g/mol |
IUPAC Name |
2-[bromo(difluoro)methyl]-5-fluoro-1,3-benzoxazole |
InChI |
InChI=1S/C8H3BrF3NO/c9-8(11,12)7-13-5-3-4(10)1-2-6(5)14-7/h1-3H |
InChI Key |
KRYXSXSBZXEPJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(O2)C(F)(F)Br |
Origin of Product |
United States |
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